Magnesium tributoxyoxotitanate(2-)

Description

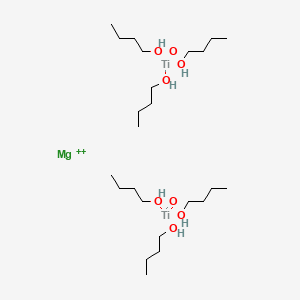

Magnesium tributoxyoxotitanate(2-) (CAS RN: 94276-50-3) is an organometallic compound with the molecular formula C₁₂H₂₈O₄Ti. Its structure comprises a titanium(IV) center coordinated by a tributoxyoxo ligand, balanced by a magnesium counterion in a 2:1 ratio . This compound belongs to the class of titanium-based coordination complexes, often utilized in catalysis, materials synthesis, and specialized industrial applications due to titanium’s versatile redox chemistry and the stability imparted by magnesium. The tributoxyoxo ligand—a trialkyloxy group bonded to titanium—enhances solubility in organic solvents, making it suitable for reactions requiring non-polar media .

Properties

CAS No. |

94276-50-3 |

|---|---|

Molecular Formula |

C24H60MgO8Ti2+2 |

Molecular Weight |

596.8 g/mol |

IUPAC Name |

magnesium;butan-1-ol;oxotitanium |

InChI |

InChI=1S/6C4H10O.Mg.2O.2Ti/c6*1-2-3-4-5;;;;;/h6*5H,2-4H2,1H3;;;;;/q;;;;;;+2;;;; |

InChI Key |

JLOUDVUYMKGZMH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.O=[Ti].O=[Ti].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium tributoxyoxotitanate(2-) can be synthesized through the interaction of magnesium and titanium alkoxides. The reaction typically involves magnesium butoxide and titanium butoxide in an alcohol medium. The solubility diagrams for magnesium butoxide and titanium butoxide in butanol at 20°C are studied to optimize the reaction conditions .

Industrial Production Methods

Industrial production of magnesium tributoxyoxotitanate(2-) often involves self-propagating high-temperature synthesis (SHS) mode. This method is advantageous due to its efficiency and the high purity of the product. The SHS reaction is initiated by local ignition, which ensures a more complete reaction compared to overall heating methods .

Chemical Reactions Analysis

Types of Reactions

Magnesium tributoxyoxotitanate(2-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield lower oxidation state products.

Substitution: The butoxy groups can be substituted with other alkoxy groups or ligands.

Common Reagents and Conditions

Common reagents used in these reactions include alcohols, acids, and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various magnesium and titanium oxides and alkoxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Magnesium tributoxyoxotitanate(2-) has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor for the synthesis of magnesium titanate, which is a material with significant dielectric properties.

Biology: The compound is studied for its potential role in biological systems, particularly in magnesium and titanium metabolism.

Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the context of magnesium supplementation and titanium-based drug delivery systems.

Industry: It is used in the production of ceramics and as a catalyst in various industrial processes .

Mechanism of Action

The mechanism of action of magnesium tributoxyoxotitanate(2-) involves its interaction with various molecular targets and pathways. Magnesium ions play a crucial role in numerous enzymatic reactions, while titanium ions can interact with biological molecules to exert their effects. The compound’s unique structure allows it to participate in both magnesium and titanium-related biochemical pathways .

Comparison with Similar Compounds

Structural and Compositional Differences

The table below highlights key differences in composition and ligand architecture:

| Compound Name | CAS RN | Molecular Formula | Ligand System | Coordination Geometry | Charge |

|---|---|---|---|---|---|

| Magnesium tributoxyoxotitanate(2-) | 94276-50-3 | C₁₂H₂₈O₄Ti | Tributoxyoxo | T-4 | −2 |

| Titanium bis(η⁵-cyclopentadienyl) propanedioato | 78966-10-6 | C₁₃H₁₂O₄Ti | Cyclopentadienyl, propanedioato | Not specified | Neutral |

| Unnamed titanium complex | Unknown | C₁₃H₁₂O₄Ti | Undisclosed | Unknown | Unknown |

Key Observations:

- Ligand Type : The tributoxyoxo ligand in magnesium tributoxyoxotitanate(2-) is alkoxy-based, favoring lipophilicity and organic-phase reactivity. In contrast, the cyclopentadienyl/propanedioato complex (78966-10-6) combines aromatic η⁵-cyclopentadienyl and dicarboxylate ligands, which may enhance stability in polar environments .

- Coordination Geometry : The T-4 geometry of the target compound suggests a tetrahedral arrangement around titanium, whereas the cyclopentadienyl complex likely adopts an octahedral or sandwich-like structure due to bulky ligands.

Physicochemical Properties and Stability

While explicit data on melting points or solubility are absent in the provided evidence, inferences can be made:

- Thermal Stability : Magnesium’s presence may enhance thermal stability compared to purely organic titanium complexes, as seen in other magnesium-titanate systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.